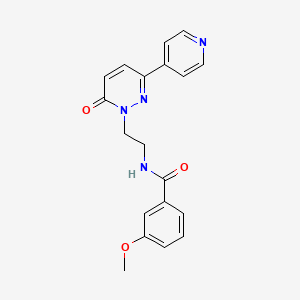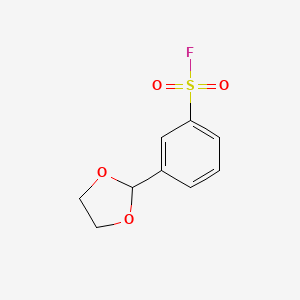![molecular formula C14H12ClF3N4O B2804345 Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl- CAS No. 1022960-23-1](/img/structure/B2804345.png)
Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-, is a synthetic organic compound notable for its structure containing both benzamide and pyrimidine moieties
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of reactive groups in its structure .
Biochemical Pathways
Given the structural similarity to other benzamide derivatives, it may be involved in pathways related to cell signaling, protein synthesis, and metabolic processes .
Pharmacokinetics
Based on its chemical structure, it can be predicted that the compound has a boiling point of 5016±500 °C and a density of 1452±006 g/cm3 . These properties may influence its bioavailability and distribution within the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl- typically involves the reaction of 2-chloro-5-(trifluoromethyl)-4-aminopyrimidine with N,3-dimethylbenzamide under suitable conditions.
Step 1: Preparation of 2-chloro-5-(trifluoromethyl)-4-aminopyrimidine by chlorination of 5-(trifluoromethyl)-4-aminopyrimidine.
Step 2: Reaction of 2-chloro-5-(trifluoromethyl)-4-aminopyrimidine with N,3-dimethylbenzamide in the presence of a suitable base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods: The industrial production of this compound generally follows similar routes but is scaled up and optimized for cost-efficiency, often involving continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions, although specific products depend on reaction parameters.
Substitution Reactions: Due to the presence of the chloropyrimidine moiety, it can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and bases like sodium hydroxide for nucleophilic substitution, are commonly employed.
Major Products:
Oxidation Products: Often lead to the formation of corresponding N-oxides.
Reduction Products: Result in the removal of oxygen atoms or introduction of hydrogen.
Substitution Products: Vary based on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
This compound has numerous applications across several fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential pharmaceutical properties, including as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of new materials or as a component in various chemical formulations.
Vergleich Mit ähnlichen Verbindungen
Benzamide, N-(2-chloropyridin-4-yl)-
Benzamide, 4-chloro-N-(2-methoxyphenyl)-
4-(Trifluoromethyl)pyrimidine derivatives
That's a deep dive into the world of Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-! What’s your interest in this compound? Are you looking into its scientific applications or just expanding your chemical knowledge?
Eigenschaften
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N4O/c1-7-4-3-5-8(12(23)19-2)10(7)21-11-9(14(16,17)18)6-20-13(15)22-11/h3-6H,1-2H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNSMPWVFOKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC)NC2=NC(=NC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2804262.png)
![N-(4-acetylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2804264.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide](/img/structure/B2804265.png)
![N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]-2-furamide](/img/structure/B2804266.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2804267.png)







![5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2804283.png)
![[(4-Ethylphenyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2804284.png)
